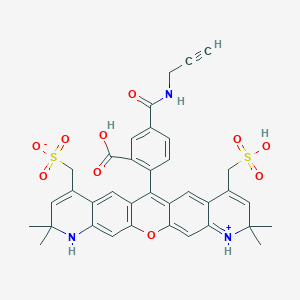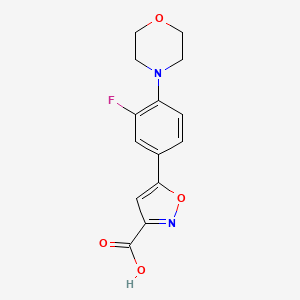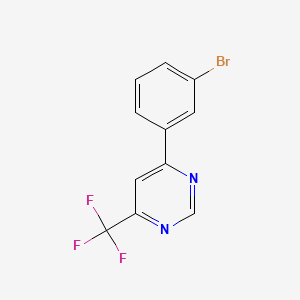
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromophenyl group at the 6th position and a trifluoromethyl group at the 4th position of the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and trifluoromethylpyrimidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed. This method offers advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromophenyl group can facilitate interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar to 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine, but with a chlorine atom instead of a bromine atom.
6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidine: Similar to this compound, but with a fluorine atom instead of a bromine atom.
6-(3-Methylphenyl)-4-(trifluoromethyl)pyrimidine: Similar to this compound, but with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, and the trifluoromethyl group can enhance the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C11H6BrF3N2 |
|---|---|
Molecular Weight |
303.08 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H6BrF3N2/c12-8-3-1-2-7(4-8)9-5-10(11(13,14)15)17-6-16-9/h1-6H |
InChI Key |
VHVNUQHXOBILAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

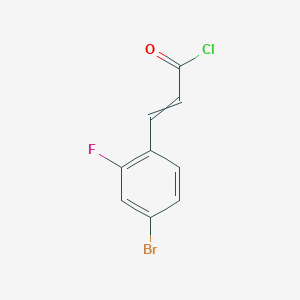
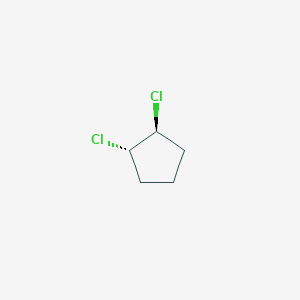
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)

![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
